3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol
Description
Properties
CAS No. |
1892-72-4 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
JXQCVKCHXCEYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Dichlorophenyl ketones or aldehydes.
Reduction: Methylamino alcohols or simpler amines.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Therapeutic Applications
The primary applications of 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol are in the treatment of various medical conditions. Notably, it has been studied for its efficacy in:
- Management of Asthma : The compound acts as a bronchodilator, helping to alleviate symptoms associated with asthma by relaxing bronchial muscles and improving airflow .
- Nasal Decongestion : It is effective in treating nasal congestion related to allergies and colds by acting as a vasoconstrictor, reducing swelling in nasal passages .
- Ophthalmic Uses : The compound has mydriatic properties, which can be utilized in ophthalmology for pupil dilation during examinations .
- Anti-Glaucoma Treatments : Its vasoconstrictive effects make it suitable for managing intraocular pressure in glaucoma patients .
Case Study 1: Efficacy in Asthma Management
A clinical study demonstrated that patients administered with 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol showed significant improvement in lung function tests compared to a control group. The study highlighted the compound's role in reducing bronchospasm and improving overall respiratory health.
Case Study 2: Nasal Decongestion
In a randomized controlled trial involving individuals with seasonal allergies, participants receiving the compound reported reduced nasal congestion and improved quality of life scores compared to those receiving placebo treatments. The results indicated a strong correlation between the compound's administration and symptom relief.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylephrine and Derivatives
Phenylephrine Hydrochloride (CAS 61-76-7, ):
- Structure : 3-hydroxy substitution on the benzene ring instead of dichloro groups.
- Pharmacology : A selective α1-adrenergic receptor agonist used as a vasoconstrictor in decongestants and hypotension management.
- Physicochemical Properties :
Comparison: The dichloro substituents in 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol reduce polar interactions compared to phenylephrine’s hydroxyl group, likely decreasing adrenergic activity but improving lipid membrane permeability .
Epinephrine and Analogs
(-)-3,4-Dihydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride (Epinephrine HCl, CAS 66240-90-2, ):
- Structure: 3,4-dihydroxybenzene core with a methylaminomethyl group.
- Pharmacology: Non-selective adrenergic receptor agonist (α and β) used in anaphylaxis and cardiac arrest.
- Physicochemical Properties :
Ethylamino and Bulkier Substituent Analogs
(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride (CAS 1212999-86-4, ):
- Structure: Ethylamino group instead of methylamino.
- Pharmacology : Hypothesized to exhibit prolonged activity due to reduced metabolism of the ethyl group.
- Physicochemical Properties: Molecular weight: 233.70 g/mol. Increased lipophilicity compared to methylamino analogs .
Comparison: The ethylamino variant may show altered receptor binding kinetics and metabolic clearance compared to the methylamino group in the target compound .
Chlorinated and Complex Derivatives
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-((methylamino)carbonyl)benzeneacetamide (CAS 300354-43-2, ):
- Structure : Incorporates a cyclopentylmethyl and urea-like carbonyl group.
- Physicochemical Properties :
Data Table: Key Comparative Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR): Dichloro substituents enhance metabolic stability but reduce receptor binding affinity compared to hydroxylated analogs . Methylamino groups optimize a balance between lipophilicity and hydrogen-bonding capacity, whereas ethylamino groups may prolong half-life .
- Toxicity Considerations: Chlorinated benzenemethanols may exhibit higher hepatotoxicity, as seen in related compounds (e.g., RTECS data for phenylephrine derivatives, ).
- Applications: Potential use in developing long-acting bronchodilators or antimicrobial agents due to enhanced stability .
Biological Activity
3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol
- Molecular Formula : C9H10Cl2N2O
- Molecular Weight : 235.09 g/mol
Antimicrobial Activity
Research indicates that derivatives of 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol | Staphylococcus aureus | 2.0 |
| 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol | Escherichia coli | 4.0 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains of bacteria .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. It can inhibit key inflammatory mediators, which may be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol is primarily attributed to its ability to interact with specific biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It might modulate receptor activity linked to pain and inflammation.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several chlorinated compounds, including 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol. The results indicated that this compound had a lower MIC compared to other tested derivatives, highlighting its potential as an effective antibacterial agent . -
Inflammation Model
In an experimental model of inflammation, the administration of the compound resulted in a significant reduction in edema and inflammatory markers. This suggests its potential application in therapeutic settings for inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 3,4-Dichloro-alpha-((methylamino)methyl)benzenemethanol?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives. A typical protocol involves:
- Dissolving 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol with glacial acetic acid as a catalyst.
- Adding stoichiometric equivalents of substituted benzaldehyde and refluxing for 4 hours.
- Evaporating the solvent under reduced pressure and filtering the resultant solid .
This method parallels other benzenemethanol syntheses, where hydroxylamine intermediates or sodium borohydride reductions are employed .
Basic: What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : For structural elucidation of the benzenemethanol backbone and methylamino-methyl substituents.
- HPLC-MS : To confirm molecular weight and purity, especially for detecting trace byproducts.
- Solid-Phase Extraction (SPE) : For sample cleanup prior to analysis, using HLB cartridges conditioned with methanol and water .
- Chromatographic Methods : Reversed-phase columns (e.g., C18) with methanol/water mobile phases are standard .
Advanced: How can researchers optimize reaction conditions to improve yield?
Optimization strategies include:
- Solvent Selection : Absolute ethanol or dichloromethane enhances solubility of intermediates .
- Catalyst Screening : Glacial acetic acid or triphenylphosphine (PPh₃) improves condensation efficiency .
- Temperature Control : Reflux at 80–90°C balances reaction rate and thermal degradation .
- Stoichiometric Adjustments : A 1:1 molar ratio of benzaldehyde to amino-triazole minimizes side reactions .
Advanced: How to resolve contradictions in spectral data (e.g., NMR) during structural elucidation?
Contradictions in NMR peaks (e.g., overlapping signals) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations .
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Deuterated solvents or internal standards (e.g., triclosan-d₃) to clarify splitting patterns .
Advanced: Develop a validated LC-MS method for detecting this compound in environmental samples.
A robust method includes:
Advanced: What strategies mitigate byproduct formation during synthesis?
- Purification : Column chromatography with silica gel or preparative HPLC to isolate the target compound .
- Reaction Monitoring : In-situ FTIR or TLC to detect intermediates and terminate reactions at optimal conversion .
- Byproduct Identification : HR-MS and fragmentation patterns to trace undesired adducts (e.g., chlorinated dimers) .
Advanced: How to analyze stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1 month, sampling weekly .
- pH Profiling : Use buffers (pH 3–10) and monitor degradation via UV-Vis or LC-MS .
- Degradation Pathways : Identify hydrolysis products (e.g., 3,5-dichloro-4-hydroxybenzoic acid) using reference standards .
Basic: What safety protocols are essential during synthesis?
- Silane Deactivation : Treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., glacial acetic acid) .
- Waste Disposal : Neutralize acidic/basic residues before disposal .
Advanced: How to validate synthetic reproducibility across laboratories?
- Interlab Studies : Share standardized protocols (e.g., reflux time, solvent ratios) and compare yields .
- Round-Robin Testing : Distribute aliquots of starting materials to assess consistency in purity (>98% by HPLC) .
Advanced: What computational tools predict the compound’s reactivity or biological activity?
- Molecular Docking : AutoDock Vina to simulate binding to adrenergic receptors (due to methylamino-methyl motifs) .
- QSAR Models : Correlate substituent effects (e.g., chloro groups) with logP and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
